molecular formula C13H10O5 B1253971 6-Methoxysorigenin

6-Methoxysorigenin

Cat. No.: B1253971
M. Wt: 246.21 g/mol
InChI Key: HOHPIALGJUPOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxysorigenin (C₁₅H₁₂O₆) is a naphthalenic anthraquinone derivative first isolated from Rhamnus nakaharai, a plant traditionally used in East Asian medicine. Structurally, it features a hydroxyl group at the 1,8-positions and a methoxy group at the 6-position (Figure 1). Its glycosides, such as this compound-8-O-β-glucopyranoside, are also biologically significant .

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

8,9-dihydroxy-6-methoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C13H10O5/c1-17-8-3-6-2-7-5-18-13(16)11(7)12(15)10(6)9(14)4-8/h2-4,14-15H,5H2,1H3

InChI Key

HOHPIALGJUPOAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C3COC(=O)C3=C2O)O

Synonyms

6-methoxysorigenin

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights

  • Antioxidant Mechanism : The 1,8-dihydroxyl groups are critical for radical scavenging and iron chelation. Glycosylation disrupts these interactions .
  • FTO Binding : Hydrogen bond patterns differ among analogues. This compound’s interaction with GLU234 is unique but less stable than Aloe-Emodin’s interactions .

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